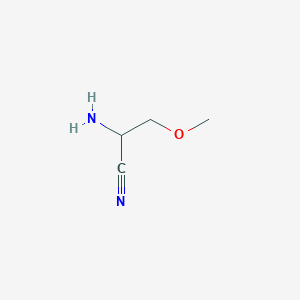

2-Amino-3-methoxypropanenitrile

Description

BenchChem offers high-quality 2-Amino-3-methoxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methoxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-3-4(6)2-5/h4H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGPPCHMKDWLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631166 | |

| Record name | 2-Amino-3-methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86966-02-1 | |

| Record name | 2-Amino-3-methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-3-methoxypropanenitrile via Modified Strecker Protocol

Executive Summary

This technical guide details the synthesis of 2-amino-3-methoxypropanenitrile , a critical intermediate in the production of non-proteinogenic amino acids (specifically O-methylserine) and various pharmaceutical active ingredients (APIs).

The synthesis presents a specific challenge: the required aldehyde precursor, methoxyacetaldehyde , is chemically unstable and prone to rapid polymerization. Consequently, this protocol utilizes a modified Strecker synthesis involving the in situ generation of the aldehyde from methoxyacetaldehyde dimethyl acetal . This approach ensures high fidelity of the reaction and minimizes side-product formation.[1]

Target Molecule:

-

IUPAC Name: 2-Amino-3-methoxypropanenitrile

-

Molecular Formula:

-

Role: Masked amino acid (O-methylserine precursor)

Retrosynthetic Analysis & Strategy

The synthesis is designed around the instability of the

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction logic, highlighting the critical in situ deprotection step.

Figure 1: Retrosynthetic disconnection showing the necessity of the acetal precursor.

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | Role | Hazards |

| Methoxyacetaldehyde Dimethyl Acetal | 1.0 | Precursor | Flammable, Irritant |

| Hydrochloric Acid (37%) | Catalytic | Deprotection Agent | Corrosive |

| Ammonium Chloride ( | 1.1 | Amine Source / Buffer | Irritant |

| Sodium Cyanide ( | 1.1 | Nucleophile | FATAL IF SWALLOWED/INHALED |

| Ammonium Hydroxide (25%) | Solvent/Reagent | Solvent System | Corrosive, Volatile |

| Dichloromethane (DCM) | Extraction | Solvent | Carcinogen suspect |

Detailed Methodology

This protocol is designed for a 100 mmol scale.

Phase 1: In Situ Aldehyde Generation

Objective: Liberate methoxyacetaldehyde without allowing polymerization.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Charge: Add Methoxyacetaldehyde dimethyl acetal (12.0 g, 100 mmol) and water (30 mL).

-

Acidification: Add concentrated HCl (1 mL) dropwise.

-

Reaction: Heat the mixture gently to 40–50°C for 30 minutes.

-

Process Control: Monitor by TLC (Solvent: Hexane/EtOAc 3:1). Disappearance of the acetal spot indicates conversion.

-

Note: Do not isolate the aldehyde. It must be reacted immediately.

-

Phase 2: The Strecker Reaction

Objective: Formation of the aminonitrile.[2][4][5][6]

-

Preparation of Amine Buffer: In a separate beaker, dissolve Ammonium Chloride (5.9 g, 110 mmol) in Ammonium Hydroxide (25% aq, 40 mL).

-

Imine Formation: Cool the aldehyde solution (from Phase 1) to 0°C using an ice bath. Slowly add the Ammonium Chloride/Hydroxide solution to the reaction flask. Stir for 15 minutes.

-

Cyanide Addition (CRITICAL SAFETY STEP):

-

Dissolve Sodium Cyanide (5.4 g, 110 mmol) in water (15 mL).

-

Add this solution dropwise to the reaction mixture at 0°C . Do not allow temperature to exceed 10°C to prevent HCN gas evolution.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Observation: The solution may turn slightly yellow/orange.

-

Phase 3: Work-up and Isolation

-

Extraction: Extract the aqueous reaction mixture with Dichloromethane (DCM) (

mL).-

Note: The product is an amine; ensure the aqueous layer pH is basic (>9) before extraction. Add more

if necessary.

-

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at <40°C .-

Caution: Aminonitriles can be thermally unstable.[7] Do not overheat.

-

-

Stabilization (Optional but Recommended): The free base is unstable. Convert to the hydrochloride salt by dissolving the oil in dry ether and bubbling dry HCl gas (or adding HCl in dioxane). The salt precipitates as a white solid.

Process Workflow & Logic

The following diagram details the operational flow, emphasizing safety checkpoints.

Figure 2: Operational workflow for the synthesis of 2-amino-3-methoxypropanenitrile.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

IR Spectroscopy:

-

CN stretch: Weak band at ~2240

(characteristic of nitriles). -

NH stretch: Broad band at 3300–3400

.

-

-

1H NMR (

, 400 MHz):-

3.40 (s, 3H,

-

3.55-3.65 (m, 2H,

-

3.8-3.9 (m, 1H,

-

1.8-2.0 (br s, 2H,

-

3.40 (s, 3H,

Safety & Handling (E-E-A-T)

Cyanide Hazard: This protocol involves Sodium Cyanide and the potential generation of Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and accessible in the lab.

-

Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

Reaction:

-

Instability:

References

-

Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. (Foundational Strecker Chemistry).

-

Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of alpha-amino acids". Tetrahedron, 50(6), 1539-1650. (Review of Amino Acid Synthesis).

-

Organic Syntheses. (1944). "Aminoacetonitrile Sulfate".[7][8] Org.[3][9] Synth. Coll. Vol. 1, p.298. (General protocol for aminonitrile isolation).

-

PubChem. (n.d.). "3-Methoxypropionitrile Safety Data Sheet". (Reference for methoxy-nitrile handling, though distinct isomer).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. DE2121325C2 - Process for the preparation of methoxypropionitrile - Google Patents [patents.google.com]

Technical Guide: 2-Amino-3-methoxypropanenitrile (CAS 86966-02-1)

[1]

Executive Summary

2-Amino-3-methoxypropanenitrile (CAS 86966-02-1) is a critical aliphatic amino-nitrile intermediate used primarily in the synthesis of non-canonical amino acids and heterocyclic pharmaceutical active ingredients (APIs). Structurally, it is the nitrile precursor to O-methylserine , a serine derivative often incorporated into peptide mimetics to alter solubility and metabolic stability.

Recent patent literature highlights its utility in the synthesis of Janus Kinase (JAK) inhibitors, where the amino-nitrile motif serves as a scaffold for constructing complex heterocyclic cores. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis via the Strecker reaction, downstream applications, and safety protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound exists in two primary forms: the free base (often an unstable oil) and the hydrochloride salt (a stable solid). For storage and handling, the hydrochloride salt is the industry standard.

Table 1: Chemical Identity[5]

| Property | Details |

| Chemical Name | 2-Amino-3-methoxypropanenitrile |

| Synonyms | O-Methylserine nitrile; |

| CAS Number (Free Base) | 86966-02-1 |

| CAS Number (HCl Salt) | 1432678-73-3 |

| Molecular Formula | |

| Molecular Weight | 100.12 g/mol (Free Base); 136.58 g/mol (HCl Salt) |

| SMILES | COCC(N)C#N |

| InChI Key | ZCDCBMIBQMEIQA-UHFFFAOYSA-N |

Table 2: Physical Properties (Estimated/Experimental)

| Property | Value/Observation |

| Physical State | Free Base: Colorless to pale yellow liquid (prone to polymerization). HCl Salt: White to off-white crystalline solid. |

| Solubility | High solubility in water, methanol, and DMSO. Low solubility in non-polar solvents (hexane). |

| Stability | Free base is sensitive to moisture and heat (retro-Strecker decomposition). Store as HCl salt at 2-8°C under inert atmosphere. |

| Acidity (pKa) | ~7.5 (Ammonium group of the conjugate acid). |

Synthesis & Production

The most robust route for synthesizing 2-Amino-3-methoxypropanenitrile is the Strecker Synthesis . This method utilizes methoxyacetaldehyde as the electrophilic component. Due to the instability of pure methoxyacetaldehyde, the process often starts from methoxyacetaldehyde dimethyl acetal , which is hydrolyzed in situ.

Mechanistic Pathway

The reaction proceeds via the formation of an imine intermediate from the aldehyde and ammonia, followed by the nucleophilic attack of the cyanide ion.[1][2][3][4]

-

Deprotection : Acetal hydrolysis yields methoxyacetaldehyde.

-

Imine Formation : Condensation with ammonia (from

).[1][2] -

Nitrile Addition : Cyanide attack on the imine carbon.[3][4]

Experimental Protocol (Self-Validating System)

Note: This protocol involves cyanide.[1][3] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents:

-

Methoxyacetaldehyde dimethyl acetal (1.0 eq)

-

Ammonium Chloride (

, 1.1 eq) -

Sodium Cyanide (

, 1.1 eq) -

Ammonia (7N in MeOH or aqueous

)

Step-by-Step Methodology:

-

Acetal Hydrolysis : Dissolve methoxyacetaldehyde dimethyl acetal in dilute HCl (1M). Stir at room temperature for 1-2 hours. Monitor by TLC or GC to confirm disappearance of acetal.

-

Strecker Reaction : Cool the solution to 0°C. Add

followed by a slow addition of -

Equilibration : Allow the mixture to warm to room temperature and stir for 12-16 hours. The pH should be maintained around 9-10 (add

if necessary to buffer). -

Workup : Extract the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (

).-

Critical Step: The free base is water-soluble. Salting out the aqueous layer with NaCl may improve recovery.

-

-

Salt Formation : To the organic layer, add 4N HCl in dioxane or bubble HCl gas. The hydrochloride salt will precipitate.

-

Purification : Filter the solid and recrystallize from Ethanol/Ether to obtain pure 2-Amino-3-methoxypropanenitrile HCl.

Synthesis Workflow Diagram

Figure 1: Step-wise Strecker synthesis pathway from acetal precursor to stable hydrochloride salt.

Applications & Reactivity

This compound is a versatile "chiron" (chiral synthon) when resolved, though it is typically synthesized as a racemate. Its primary utility lies in its bifunctionality: the amine and nitrile groups allow for diverse heterocyclization and hydrolysis reactions.

Hydrolysis to O-Methylserine

The most direct application is the conversion to O-Methylserine (CAS 19794-53-7), a non-proteinogenic amino acid.

-

Conditions : 6N HCl, Reflux, 4-6 hours.

-

Mechanism : The nitrile is hydrolyzed first to the amide, then to the carboxylic acid.

-

Use Case : O-Methylserine is used to probe the active sites of serine proteases and as a building block for CNS-active drugs.

Heterocycle Synthesis (JAK Inhibitors)

As referenced in patent WO 2020/119819, this nitrile serves as a precursor for pyrazolo-pyrimidine scaffolds used in JAK-STAT pathway inhibition.

-

Mechanism : The nitrile carbon acts as an electrophile for cyclization reactions with hydrazines or amidines.

-

Significance : The methoxy group provides a polar, hydrogen-bond accepting motif that can improve the pharmacokinetic profile (solubility/permeability) of the final drug candidate.

Reactivity Flowchart

Figure 2: Divergent synthetic utility of 2-Amino-3-methoxypropanenitrile in drug development.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral data should be obtained.

-

1H NMR (D2O, 400 MHz) :

-

3.40 (s, 3H,

-

3.75-3.85 (m, 2H,

-

4.50 (t, 1H,

-

Note: The

-proton signal will shift depending on pH and salt form.

-

3.40 (s, 3H,

-

IR Spectroscopy :

-

Nitrile (

) stretch: Weak but diagnostic band at ~2240-2250 -

Amine (

) stretch: Broad bands at 3300-3500

-

-

Mass Spectrometry (ESI+) :

-

Expected

: 101.07 m/z.

-

Safety & Handling Protocols

Hazard Class : Acute Toxin (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

-

Cyanide Precursors : The synthesis involves NaCN. Ensure a silver nitrate test is available to check for residual cyanide in waste streams before disposal. Treat cyanide waste with bleach (sodium hypochlorite) at pH > 10.

-

Nitrile Toxicity : Aminonitriles can metabolize to release HCN in vivo. Handle with high-grade nitrile gloves and work strictly within a fume hood.

-

Storage : The free base is unstable and may darken/polymerize. Always convert to the HCl salt for long-term storage (hygroscopic; store in a desiccator at 4°C).

References

-

Lynk Pharmaceuticals Co. Ltd. (2020).[5] Patent WO 2020/119819: Novel Compounds as JAK Inhibitors. World Intellectual Property Organization.

-

Master Organic Chemistry . (n.d.). The Strecker Synthesis. Retrieved October 26, 2023, from [Link]

-

PubChem . (n.d.). O-Methylserine (Related Compound Information). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Reactivity of the nitrile group in 2-Amino-3-methoxypropanenitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Amino-3-methoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxypropanenitrile is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nitrile, a primary amine at the α-position, and a β-methoxy group, presents a unique reactivity profile. This guide provides a comprehensive technical analysis of the nitrile group's reactivity within this specific molecular framework. We will explore the electronic and steric influences of the adjacent functional groups and detail the primary transformations of the nitrile moiety, including hydrolysis, reduction, and its role in the synthesis of heterocyclic systems. This document serves as a foundational resource for professionals leveraging this versatile building block in complex molecule synthesis and drug discovery.

Introduction: Structural and Electronic Profile

The reactivity of the nitrile group (-C≡N) is fundamentally dictated by the electrophilic character of the carbon atom and the nucleophilicity of the nitrogen's lone pair.[1][2] The triple bond is highly polarized towards the electronegative nitrogen atom, making the carbon susceptible to nucleophilic attack.[3] In 2-amino-3-methoxypropanenitrile, this intrinsic reactivity is modulated by two key neighboring groups:

-

α-Amino Group (-NH₂): This group exerts a dual electronic influence. Through induction, the nitrogen atom is electron-withdrawing. However, its lone pair can participate in resonance, which is generally less significant for an sp³-hybridized α-carbon. Critically, under acidic conditions, the amine is protonated to form an ammonium salt (-NH₃⁺), which becomes a potent electron-withdrawing group, significantly increasing the electrophilicity of the nitrile carbon. Conversely, the nucleophilic nature of the amine itself allows for intramolecular reactions, positioning this molecule as a prime precursor for heterocycles.[4]

-

β-Methoxy Group (-OCH₃): The ether oxygen has an inductive electron-withdrawing effect, which can influence the electronic environment of the nitrile group, albeit to a lesser extent than the α-amino group.

These features make 2-amino-3-methoxypropanenitrile a valuable synthon, particularly for constructing nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmacologically active compounds.[5]

Core Reactivity Pathways of the Nitrile Group

The nitrile group in 2-amino-3-methoxypropanenitrile can undergo several fundamental transformations, primarily driven by nucleophilic addition to the carbon-nitrogen triple bond.

Caption: Key reactivity pathways of the nitrile group.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of nitriles is a classic transformation that proceeds in two stages: first to an amide, and then to a carboxylic acid.[3] This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[6] A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield the intermediate amide. Under forcing conditions (e.g., heat), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[2]

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3][6] The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to the amide.[6] Continued heating in the basic solution saponifies the amide to a carboxylate salt.

| Condition | Catalyst | Intermediate Product | Final Product | Causality |

| Acidic | H₂SO₄ or HCl | 2-Amino-3-methoxypropanamide | 2-Amino-3-methoxypropanoic acid | Protonation activates the nitrile for nucleophilic attack by water.[2][6] |

| Basic | NaOH or KOH | 2-Amino-3-methoxypropanamide | Sodium 2-amino-3-methoxypropanoate | Direct nucleophilic attack by OH⁻ is effective; final product is the salt.[3] |

| Table 1: Summary of Nitrile Hydrolysis Conditions. |

Representative Protocol: Acid-Catalyzed Hydrolysis of an α-Aminonitrile

This protocol is adapted from the hydrolysis of a related α-aminonitrile and serves as a validated starting point.[7]

-

Reaction Setup: To a stirred solution of 2-amino-3-methoxypropanenitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser, add 18-36% concentrated hydrochloric acid. The reaction should be performed at a low temperature initially (-5 to 4 °C) to control the exotherm.[7]

-

Reaction Execution: After the initial addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux (e.g., 80-100 °C). The progress of the reaction is monitored by TLC or LC-MS to observe the disappearance of the starting material and the formation of the amide and subsequently the carboxylic acid.

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The solvent and excess acid are removed under reduced pressure. The resulting crude solid (the hydrochloride salt of the amino acid) can be purified by recrystallization from a suitable solvent system like water/ethanol.[7]

Reduction: Synthesis of Primary Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][3] This transformation is highly valuable for producing vicinal diamines, which are important scaffolds in ligand and drug design.

Mechanism with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[3][6] This forms an intermediate imine anion, which is complexed with aluminum. A second hydride addition reduces the C=N bond, leading to a dianion intermediate.[2][3] Aqueous work-up then protonates the nitrogen atoms to yield the primary amine.[2]

Caption: Workflow for the LiAlH₄ reduction of a nitrile.

Representative Protocol: Reduction of a Nitrile with LiAlH₄

-

Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

-

Addition: A solution of 2-amino-3-methoxypropanenitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. The amino group of the substrate will react with LiAlH₄ to produce H₂ gas; therefore, slow addition is critical.

-

Reaction and Work-up: After the addition is complete, the mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC/IR). The reaction is then carefully quenched by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

-

Isolation: The resulting granular precipitate (aluminum salts) is filtered off, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude diamine, which can be purified by distillation or chromatography.

Cycloaddition and Heterocycle Synthesis

The true synthetic power of 2-amino-3-methoxypropanenitrile lies in its ability to act as a bifunctional precursor for heterocyclic systems.[4] The amino group serves as a built-in nucleophile, while the nitrile group acts as the electrophile, enabling intramolecular or intermolecular cyclization reactions to form rings like imidazoles, thiazoles, and oxazoles.[4]

For example, in the presence of a suitable coupling partner, such as a carbonyl compound or an isothiocyanate, the amino group can initiate a reaction, with the nitrile group participating in a subsequent cyclization step. These reactions are often one-pot multicomponent reactions that build molecular complexity rapidly.[8][9][10]

While the nitrile C≡N triple bond can participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrones, its reactivity is generally lower than that of C≡C or C=C bonds.[11][12] However, the presence of a Lewis acid can coordinate to the nitrile nitrogen, activating it and switching the chemoselectivity of the reaction to favor addition across the C≡N bond.[12]

Safety and Handling

Chemical: 2-Amino-3-methoxypropanenitrile CAS Number: 86966-02-1[13]

While specific toxicity data for this compound is limited, its structure as an α-aminonitrile suggests that it should be handled with caution. α-Aminonitriles can be sources of cyanide, particularly under acidic conditions. Related methoxy-substituted nitriles are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[14][15]

Recommended Handling Procedures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Keep away from strong acids and strong oxidizing agents.[15]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][16]

-

In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[15]

Conclusion

The nitrile group in 2-amino-3-methoxypropanenitrile is a versatile functional handle whose reactivity is intricately modulated by its molecular environment. While it undergoes the canonical reactions of nitriles—hydrolysis to carboxylic acids and reduction to amines—its true synthetic value is most profoundly realized in the construction of complex heterocyclic systems. The interplay between the α-amino and nitrile functionalities provides a powerful platform for the efficient synthesis of scaffolds relevant to drug discovery and materials science. A thorough understanding of its reactivity, reaction conditions, and safety protocols is essential for any researcher aiming to exploit the full potential of this valuable chemical building block.

References

-

National Center for Biotechnology Information. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

-

Slaninova, J., et al. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkat USA. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

National Center for Biotechnology Information. (2024). 2-Methoxypropanenitrile. PubChem. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

-

OpenStax. (2023). Chemistry of Nitriles. [Link]

-

University of Wisconsin. (n.d.). The [3+2]Cycloaddition Reaction. [Link]

-

HandWiki. (2022). Reactions of Nitrile Anions. [Link]

- Google Patents. (2012). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

Semantic Scholar. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Meth. [Link]

-

ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]

- Google Patents. (n.d.). Reduction of nitriles to primary amines.

-

National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed Central. [Link]

-

Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

-

ScienceDirect. (2008). Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PubMed Central. [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 10. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. chiralen.com [chiralen.com]

- 14. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 2-Amino-3-methoxypropanenitrile Derivatives: Application Note & Protocols

Executive Summary

This application note details the synthetic pathway for 2-amino-3-methoxypropanenitrile , a critical intermediate in the synthesis of O-methylserine and related non-proteinogenic amino acid derivatives. These motifs are increasingly valuable in drug discovery for modifying peptide stability and solubility.

The protocol utilizes a Strecker synthesis approach, generating the unstable aldehyde intermediate in situ from a stable acetal precursor to maximize safety and yield. The guide further details the derivatization of the core nitrile into stable N-Boc protected forms and its hydrolysis to the free amino acid.

Core Reaction Scheme

Figure 1: Synthetic workflow from acetal precursor to target nitrile and derivatives.

Safety & Handling (CRITICAL)

WARNING: CYANIDE HAZARD. This protocol involves Potassium Cyanide (KCN) . It releases fatal Hydrogen Cyanide (HCN) gas upon contact with acid.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood .

-

PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

-

Emergency: A cyanide antidote kit (e.g., hydroxocobalamin) must be available immediately outside the hood.

-

Waste: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

Retrosynthetic Analysis & Strategy

Direct handling of methoxyacetaldehyde is challenging due to its polymerization tendency and volatility. Therefore, this protocol adopts a "masked aldehyde" strategy :

-

Precursor: Methoxyacetaldehyde diethyl acetal (Stable, commercially available).

-

Activation: Acidic hydrolysis liberates the aldehyde in situ.

-

Nucleophilic Attack: The aldehyde is immediately intercepted by ammonia (from NH4Cl) and cyanide to form the aminonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-methoxypropanenitrile

Reagents:

-

Methoxyacetaldehyde diethyl acetal (10 mmol, 1.48 g)

-

Ammonium Chloride (NH₄Cl) (12 mmol, 0.64 g)

-

Potassium Cyanide (KCN) (12 mmol, 0.78 g) [POISON]

-

Ammonium Hydroxide (25% aq., 5 mL)

-

Hydrochloric Acid (1M and 6M)

-

Solvents: Ethanol, Diethyl Ether, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Aldehyde Generation (In Situ):

-

In a 50 mL round-bottom flask, dissolve methoxyacetaldehyde diethyl acetal (1.48 g) in 5 mL of 1M HCl.

-

Stir at 40°C for 1 hour . Monitor by TLC (disappearance of acetal).

-

Note: The solution now contains free methoxyacetaldehyde. Do not isolate.

-

-

Strecker Reaction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

CAUTION: Carefully neutralize the mixture to pH ~7-8 using concentrated Ammonium Hydroxide. Verify pH with paper to ensure no acid remains before adding cyanide.

-

Add a prepared solution of NH₄Cl (0.64 g) and KCN (0.78 g) in 10 mL water/ethanol (1:1).

-

Seal the flask and stir at room temperature for 16–24 hours . The solution will turn yellow/orange.

-

-

Work-up:

-

Extract the aqueous mixture with DCM (3 x 20 mL).

-

Safety Check: The aqueous layer contains residual cyanide. Treat with bleach at pH > 10.

-

Dry the combined organic layers over anhydrous Na₂SO₄.[1]

-

Filter and concentrate in vacuo at low temperature (< 30°C) to obtain the crude aminonitrile as a pale yellow oil.

-

Stability Note: Aminonitriles are prone to decomposition. Proceed immediately to Derivatization (Protocol B) or Hydrolysis (Protocol C).

-

Protocol B: Derivatization to N-Boc-2-amino-3-methoxypropanenitrile

Purpose: To stabilize the aminonitrile for storage or use in peptide coupling.

-

Dissolve the crude aminonitrile (from Protocol A) in DCM (20 mL) .

-

Add Triethylamine (TEA) (2.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

-

Stir at room temperature for 4 hours.

-

Wash with 5% citric acid (removes excess amine), saturated NaHCO₃, and brine.

-

Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected nitrile .

Protocol C: Hydrolysis to O-Methylserine (Application)

Purpose: To generate the free amino acid.

-

Dissolve crude aminonitrile in 6M HCl (10 mL) .

-

Reflux at 100°C for 4 hours . Caution: Ammonia gas is evolved.

-

Cool and concentrate to dryness to remove excess HCl.

-

Redissolve in water and neutralize with Amberlite IR-120 (H+ form) or equivalent ion-exchange resin to isolate the zwitterionic amino acid.

Characterization & Data Analysis

Expected Analytical Data

Since the free aminonitrile is unstable, characterization is best performed on the N-Boc derivative .

| Technique | Expected Signal / Value | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H) | Boc tert-butyl group |

| δ 3.40 (s, 3H) | Methoxy (-OCH₃) | |

| δ 3.65 (dd, 2H) | Beta-protons (-CH₂-O-) | |

| δ 4.60 (m, 1H) | Alpha-proton (CH-CN) | |

| δ 5.20 (br d, 1H) | Amide NH | |

| IR Spectroscopy | ~2240 cm⁻¹ | Nitrile (C≡N) stretch (Weak) |

| ~1690-1710 cm⁻¹ | Carbamate (C=O) stretch | |

| Mass Spectrometry | [M+Na]⁺ ~223 m/z | Sodium adduct of N-Boc derivative |

Process Workflow Diagram

Figure 2: Operational decision tree for synthesis and downstream processing.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of aldehyde | Ensure temperature is < 0°C during cyanide addition. Do not store the free aldehyde. |

| Dark Coloration | HCN polymerization (Azulmic acid) | Check pH.[2] If pH > 10, polymerization increases. Maintain pH 8–9. |

| No Product in Organic Layer | Product is water-soluble | The aminonitrile is polar. Saturate the aqueous layer with NaCl (salting out) before extraction. |

| Missing Nitrile Peak in IR | Hydrolysis occurred | Ensure reagents are dry if storing. Nitriles can hydrolyze to amides in ambient moisture. |

References

-

Strecker Synthesis Overview: "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. Link

-

Acetal Hydrolysis & Handling: "Process for preparing acetaldehyde diethyl acetal."[3] Google Patents (US5527969A). Link

-

N-Boc Protection Protocols: "A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters." Royal Society of Chemistry.[1] Link

-

Amino Acid Analogs: "Synthesis of Enantiomerically Enriched Protected 2-Amino-3-Hydroxypropylphosphonates." MDPI Molecules. Link

-

General Nitrile Synthesis: "Synthesis of Nitriles." Organic Chemistry Portal. Link

Sources

Technical Application Note: Analytical Characterization of 2-Amino-3-methoxypropanenitrile

Based on your request, here is a detailed Technical Application Note and Protocol guide for the characterization of 2-Amino-3-methoxypropanenitrile .

CAS Number: 86966-02-1

Molecular Formula: C

Executive Summary

2-Amino-3-methoxypropanenitrile is a critical α-aminonitrile intermediate, primarily utilized in the Strecker synthesis of O-methylserine . As a small, highly polar molecule lacking a significant UV chromophore, it presents specific analytical challenges. Standard Reversed-Phase HPLC (RP-HPLC) often yields poor retention, while the compound's thermal instability (retro-Strecker degradation) complicates Gas Chromatography (GC) analysis.

This guide outlines a Senior Scientist-level protocol for the robust identification and quantification of this compound, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the gold standard for purity analysis.

Safety & Stability Considerations (Critical)

Warning: α-Aminonitriles are chemically labile. In the presence of moisture or heat, they undergo a retro-Strecker reaction , decomposing back into the parent aldehyde (methoxyacetaldehyde), ammonia, and Hydrogen Cyanide (HCN) .

-

Handling: All solid and liquid handling must occur in a functioning fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

-

pH Sensitivity: Avoid prolonged exposure to acidic aqueous solutions (hydrolysis to amide/acid) or high pH (polymerization/racemization).

Diagram 1: Stability & Degradation Pathways

The following diagram illustrates the equilibrium and degradation risks during handling.

Caption: Chemical stability profile of 2-Amino-3-methoxypropanenitrile showing retro-Strecker decomposition and hydrolysis pathways.

Identification Methods (The Fingerprint)

Fourier Transform Infrared Spectroscopy (FT-IR)

The nitrile group provides a distinct diagnostic handle.

-

Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

-

Key Diagnostic Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Nitile (-C≡N) | 2230 – 2250 | Sharp, weak-to-medium intensity. Distinctive for aminonitriles. |

| Amine (-NH₂) | 3300 – 3400 | Broad doublet (primary amine N-H stretch). |

| Ether (C-O-C) | 1100 – 1150 | Strong stretch, confirms methoxy group. |

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for structural verification.

-

Solvent: CDCl

(preferred for shifts) or D -

1H NMR (400 MHz, CDCl

) Predicted Shifts:-

δ 3.40 ppm (s, 3H): Methoxy group (-OCH

). -

δ 3.55 – 3.65 ppm (d/m, 2H): Beta-methylene protons (-CH

-OMe). -

δ 3.85 – 3.95 ppm (t, 1H): Alpha-proton (-CH (NH

)CN). -

δ 1.80 ppm (bs, 2H): Amine protons (-NH

), exchangeable with D

-

Purity & Impurity Profiling (Protocols)

Method A: HILIC-CAD/MS (Recommended)

Rationale: As a polar amine, this compound retains poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape. Since the molecule lacks a UV chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required.

Instrument Parameters

-

Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

-

Note: Low pH prevents amine tailing.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 30°C.

-

Detection:

-

CAD: Nebulizer Temp 35°C.

-

MS: ESI Positive Mode (Scan 50–300 m/z). Target Ion [M+H]+ = 101.1.

-

Gradient Program

| Time (min) | % A (Aqueous) | % B (Organic) | Comment |

| 0.0 | 5 | 95 | Initial HILIC conditions |

| 10.0 | 30 | 70 | Elution of polar impurities |

| 12.0 | 50 | 50 | Wash |

| 12.1 | 5 | 95 | Re-equilibration |

| 20.0 | 5 | 95 | End of Run |

Method B: GC-MS (Alternative with Derivatization)

Rationale: Direct injection of aminonitriles can lead to thermal degradation in the injector port. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the amine and hydroxyl groups, improving volatility and stability.

Derivatization Protocol

-

Weigh 5 mg of sample into a GC vial.

-

Add 100 µL of anhydrous Pyridine.

-

Add 100 µL of BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes.

-

Dilute with 800 µL Dichloromethane (DCM) prior to injection.

GC Conditions

-

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

-

Injector: Split 20:1, Temp 200°C (Keep low to minimize retro-Strecker).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven: 60°C (hold 1 min) → 10°C/min → 250°C.

-

Detection: MS (EI source). Look for M+ (Derivatized MW) or [M-15] peaks.

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process for characterizing 2-Amino-3-methoxypropanenitrile.

Caption: Analytical decision matrix for identification and purity assignment.

References

-

Strecker, A. (1850).[1] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational Chemistry).

- Dolan, J. W. (2018). HILIC for Polar Compounds. LCGC North America. (Methodology Grounding).

Sources

Structural Elucidation and Purity Profiling of 2-Amino-3-methoxypropanenitrile

Executive Summary

This application note details the analytical characterization of 2-Amino-3-methoxypropanenitrile (CAS: 93962-48-8 / Derivative analogs), a critical Strecker synthesis intermediate used in the production of O-methylserine.

Due to the inherent instability of

Key Chemical Data:

-

Formula:

-

Exact Mass: 100.06 g/mol

-

Structure:

Analytical Workflow

The following diagram outlines the critical path for analyzing labile

Figure 1: Integrated analytical workflow emphasizing stabilization via salt formation prior to analysis.

Sample Preparation Protocol

Objective: Prepare a stable solution for NMR/MS that minimizes retro-Strecker decomposition (

Reagents

-

Solvent: Dimethyl sulfoxide-

(-

Rationale: Chloroform-

(

-

-

Internal Standard (Optional): Maleic acid (for qNMR).

Procedure

-

Isolation: If the compound is an oil/free base, keep at -20°C. Ideally, convert to the hydrochloride salt immediately after synthesis by treating the ethereal solution with anhydrous HCl.

-

Weighing: Weigh 10–15 mg of the sample into a clean vial.

-

Dissolution: Add 600

of-

Critical Step: Do not use heat and sonicate only if necessary. Heat accelerates the loss of the nitrile group.

-

-

Transfer: Transfer to a 5mm NMR tube. Analyze within 2 hours of preparation.

NMR Spectroscopy Analysis

Instrument: 400 MHz (or higher) NMR Spectrometer. Temperature: 298 K (25°C).

Predicted NMR Data (in )

The molecule contains a chiral center at C2, making the C3 methylene protons (

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Amine | 2.5 – 3.0* | Broad s | 2H | - | Exchangeable; shift varies with conc./water. | |

| Methoxy | 3.32 | Singlet | 3H | - | Characteristic sharp singlet. | |

| Methylene | 3.55, 3.65 | dd (ABX) | 2H | Diastereotopic protons adjacent to chiral center. | ||

| Methine | 4.10 | dd/t | 1H | Deshielded by Nitrile and Amine. |

*Note: If analyzed as HCl salt, the amine signal will appear as a broad singlet at

NMR Data (Proton Decoupled)

| Carbon | Type | Shift ( | Notes |

| CN | Nitrile | 118.5 | Weak intensity (quaternary-like relaxation). |

| Methoxy | 58.8 | Typical methoxy region. | |

| Methine | 44.2 | Alpha to electron-withdrawing CN and N. | |

| Methylene | 72.1 | Downfield due to oxygen attachment. |

Quality Control: Detecting Decomposition

The primary impurity is Methoxyacetaldehyde (resulting from retro-Strecker).

-

Check: Look for an aldehyde proton signal at

9.5 – 9.7 ppm . -

Pass Criteria: Aldehyde integral < 1% relative to the methoxy singlet.

Mass Spectrometry (MS) Analysis

Technique: Electrospray Ionization (ESI) in Positive Mode.

Rationale: ESI is a "soft" ionization technique suitable for polar amines. EI (Electron Impact) is too harsh and often obliterates the molecular ion of

Acquisition Parameters

-

Ion Source: ESI+

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

-

Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Fragmentation Pathway (MS/MS)

The following Graphviz diagram illustrates the expected fragmentation logic for structural confirmation.

Figure 2: ESI+ Fragmentation pathway. The loss of 27 Da (HCN) is the primary diagnostic filter for nitriles.

Interpretation

-

Base Peak: Should be

101.1 ( -

Diagnostic Fragment:

74.1. This corresponds to the loss of HCN, confirming the presence of the nitrile group attached to the -

Adducts: Watch for

at

References & Authoritative Grounding

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR/MS interpretation rules).

-

Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH. (Covers Strecker synthesis mechanisms).[1][2][3]

-

PubChem Compound Summary. (2023). 2-Amino-3-methoxypropanenitrile.[4][5] National Center for Biotechnology Information.

-

Mowery, P. (2023). Mass Spectrometry Fragmentation Patterns of Nitriles. Chemistry LibreTexts.

-

BenchChem. (2025).[6] Predicted NMR Data for Alpha-Amino Nitriles.

Disclaimer: This protocol is intended for research purposes only. 2-Amino-3-methoxypropanenitrile is a toxic nitrile derivative; all handling must occur in a functioning fume hood with appropriate PPE.

Sources

Application Note: Purification & Stabilization of 2-Amino-3-methoxypropanenitrile

Executive Summary

2-Amino-3-methoxypropanenitrile is a critical synthetic intermediate, primarily serving as the direct precursor to O-methylserine via hydrolysis. Synthesized typically via the Strecker reaction (condensation of methoxyacetaldehyde, ammonia, and cyanide), the crude product presents significant purification challenges.

The Core Challenge: Like most

-

Retro-Strecker Decomposition: Reverting to the aldehyde and toxic cyanide.

-

Polymerization: Formation of dark, tarry oligomers upon heating or prolonged storage.

-

Hydrolysis: Rapid conversion to the amide or acid in the presence of moisture and heat.

The Solution: This guide recommends Acid Salt Formation (specifically Hydrochloride or Tosylate) as the primary purification strategy. This method converts the unstable, oily free base into a stable, crystalline solid, effectively "locking" the molecule against decomposition while simultaneously rejecting non-basic impurities (unreacted aldehyde, cyanide salts).

Safety & Hazard Protocols (Critical)

WARNING: This protocol involves precursors and byproducts associated with Cyanide .

-

Cyanide Residue: Crude Strecker products often contain residual cyanide. All aqueous washes must be treated with bleach (sodium hypochlorite) at pH > 10 to quench cyanide before disposal.

-

Acidification Hazard: Never acidify the crude reaction mixture before removing residual cyanide salts, as this releases lethal HCN gas.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

Chemical Context & Impurity Profile

The crude mixture from a Strecker synthesis of 2-Amino-3-methoxypropanenitrile typically contains:

| Component | Nature | Removal Strategy |

| 2-Amino-3-methoxypropanenitrile | Target (Basic) | Precipitate as Salt |

| Methoxyacetaldehyde | Starting Material (Neutral) | Remains in organic wash |

| Amino-amide byproduct | Hydrolysis Impurity (Basic) | Separation via fractional crystallization |

| Cyanide polymers | Decomposition (Neutral/Acidic) | Insoluble in ether; filtration |

| Inorganic Salts (NaCN/NH4Cl) | Ionic | Aqueous extraction (prior to salt formation) |

Method A: Purification via Anhydrous Hydrochloride Salt (Recommended)

Best for: Long-term storage, scale-up (>10g), and high purity requirements.

Rationale

Distillation of this amine is hazardous due to its thermal instability. Converting the amine to its hydrochloride salt (

Reagents

-

Crude 2-Amino-3-methoxypropanenitrile oil.

-

Solvent A: Diethyl Ether (anhydrous) or MTBE (Methyl tert-butyl ether).

-

Reagent B: 2.0 M HCl in Diethyl Ether (commercially available or generated in situ).

-

Wash Solvent: Cold anhydrous ether.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude brown oil in Solvent A (10 mL solvent per 1 g crude). The solution may remain turbid if inorganic salts are present.

-

Clarification: If turbid, filter quickly through a celite pad to remove inorganic solids. The filtrate should be clear (yellow to amber).

-

Cooling: Chill the filtrate to 0°C in an ice/salt bath.

-

Acidification:

-

Dropwise add Reagent B (HCl in Ether) with vigorous stirring.

-

Observation: A white to off-white precipitate will form immediately.

-

Endpoint: Continue addition until no further precipitation occurs and the supernatant pH is acidic (check with damp pH paper, targeting pH 2-3).

-

-

Digestion: Stir at 0°C for 30 minutes to ensure complete salt formation and crystal growth.

-

Isolation: Filter the solid rapidly under a blanket of Argon or Nitrogen (the salt is hygroscopic).

-

Washing: Wash the filter cake 3x with cold Solvent A to remove colored impurities and unreacted aldehyde.

-

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets.

Yield Expectation: 70-85% recovery from crude. Appearance: White to pale beige hygroscopic powder.

Method B: Flash Chromatography (Small Scale / Analytical)

Best for: Quick isolation for immediate use, <1g scale.

Constraint: Standard silica gel is slightly acidic and can degrade the aminonitrile. You must neutralize the silica.

Protocol

-

Column Preparation: Slurry silica gel in a mobile phase containing 1% Triethylamine (TEA) .

-

Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).

-

-

Loading: Dilute crude oil in minimal DCM/Hexane and load.

-

Elution: Run the column. The amino nitrile is typically more polar than the aldehyde but less polar than the amide hydrolysis product.

-

Detection: Ninhydrin stain (stains red/purple) or Iodine chamber. UV activity may be weak (no conjugation).

-

Concentration: Evaporate fractions immediately at

bath temperature. Do not store the free base.

Visualization of Workflows

Workflow 1: Decision Matrix for Purification

Caption: Decision tree for selecting the appropriate purification methodology based on scale and stability.

Workflow 2: Salt Formation Protocol (Method A)

Caption: Step-by-step workflow for the isolation of the hydrochloride salt.

Analytical Validation

Once isolated, the identity of 2-Amino-3-methoxypropanenitrile Hydrochloride must be confirmed.

Proton NMR ( H-NMR) in or

-

Methoxy Group: Strong singlet (

ppm). -

Chiral Center (

-proton): Triplet or dd ( -

Methylene (

-protons): Multiplet ( -

Ammonium Protons: Broad singlet (

ppm, if in DMSO).

Infrared Spectroscopy (IR)

-

Nitrile (

): Weak but diagnostic band at-

Note: If this band is absent and a strong Carbonyl band appears (

), hydrolysis to the amide has occurred.

-

-

Amine Salt: Broad ammonium stretch

.

Storage and Stability

-

Free Base: Store at -80°C under Argon. Shelf life < 24 hours before darkening occurs.

-

HCl Salt: Store at -20°C in a tightly sealed vial with desiccant. Stable for months.

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which will degrade the nitrile.

References

-

Strecker, A. (1850).[1][2][3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry of amino nitrile synthesis). Link

-

Organic Syntheses. (1955). "Aminomalononitrile p-Toluenesulfonate".[4] Org.[5] Synth. 35, 3. (Protocol for stabilizing unstable amino nitriles as sulfonate salts). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

BenchChem. "Technical Guide: 2-Amino-2,3-dimethylbutyronitrile". (Analogous purification of Strecker products via distillation and salt formation). Link

-

Master Organic Chemistry. "The Strecker Amino Acid Synthesis". (Mechanism and hydrolysis pathways explaining instability). Link

Sources

Application Note: A Protocol for the Purification of 2-Amino-3-methoxypropanenitrile via Recrystallization

Abstract This application note provides a comprehensive, field-tested protocol for the purification of 2-Amino-3-methoxypropanenitrile, a key intermediate in synthetic chemistry. The purification of α-aminonitriles is a critical step to ensure the integrity of subsequent reactions and the purity of final products.[1] This guide moves beyond a simple set of instructions to explain the fundamental principles and causal reasoning behind each step of the recrystallization process. It includes a systematic approach to solvent selection, a detailed step-by-step purification protocol, methods for purity assessment, and a troubleshooting guide for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for obtaining high-purity 2-Amino-3-methoxypropanenitrile.

Principle of the Method: Recrystallization

Recrystallization is a premier technique for the purification of solid organic compounds.[2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at ambient or low temperatures but will exhibit high solubility at an elevated temperature, typically near the solvent's boiling point.[2]

The process involves dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution. Any impurities that are insoluble at high temperatures can be removed at this stage via hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2][3] This method is particularly effective at removing impurities that are not incorporated into the growing crystal lattice of the desired compound.

For α-aminonitriles, which can sometimes be viscous oils or low-melting solids, achieving a crystalline state can be challenging.[4] Therefore, careful solvent selection and controlled cooling rates are paramount to prevent "oiling out" and to promote the formation of well-defined, pure crystals.

Health and Safety Precautions

2-Amino-3-methoxypropanenitrile is a nitrile-containing compound. Nitriles should be handled with care as they can be toxic.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves are a standard choice), and splash-proof safety goggles at all times.

-

Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, regional, and national hazardous waste regulations.[5]

-

Emergency Procedures: Have an appropriate fire extinguisher and safety shower/eyewash station readily accessible. In case of skin contact, wash the affected area immediately with copious amounts of water.

Materials and Equipment

Reagents:

-

Crude 2-Amino-3-methoxypropanenitrile

-

Solvent System (e.g., Isopropanol, HPLC grade)

-

Anti-Solvent (e.g., Hexanes, HPLC grade)

-

Deionized Water

-

Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

Equipment:

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Condenser (optional, to prevent solvent loss)

-

Büchner funnel and filtration flask

-

Vacuum source

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Spatulas and weighing balance

-

Melting point apparatus

-

NMR or other spectroscopic instrument for purity analysis

Systematic Solvent Selection

The success of recrystallization hinges on the choice of solvent. A preliminary screening process is essential. The ideal solvent should have a steep solubility curve for 2-Amino-3-methoxypropanenitrile. Based on the structure (containing polar amino and nitrile groups, and a moderately polar ether linkage), a mid-polarity protic or aprotic solvent is a logical starting point.

Procedure for Small-Scale Solvent Screening:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add the test solvent dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the solid readily.

-

If the solid is insoluble at room temperature, heat the test tube gently in a water bath.

-

Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the solid completely at an elevated temperature.

-

Allow the solution to cool to room temperature, then place it in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a high recovery of crystalline material.

Table 1: Proposed Solvents for Screening

| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |

| Water | High | 100 | The compound may have some water solubility due to polar groups.[5][6] May be a suitable solvent if solubility is low in the cold. |

| Isopropanol | Medium | 82 | Often an excellent choice for compounds with moderate polarity. Good volatility for easy removal. |

| Ethyl Acetate | Medium | 77 | A common recrystallization solvent. May work well, but aminonitriles can sometimes oil out. |

| Toluene | Low | 111 | Less likely to be a primary solvent, but could be useful in a co-solvent system. |

| Hexanes | Very Low | 69 | Expected to be a poor solvent (an "anti-solvent"). Useful for precipitating the product from a more polar solution.[4] |

| Isopropanol/Hexanes | Variable | N/A | A co-solvent system. Dissolve in minimal hot isopropanol, then add hexanes to the hot solution until turbidity appears, then cool. |

For this protocol, we will proceed with an Isopropanol/Hexanes co-solvent system, which often provides excellent selectivity and crystal formation.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 5.0 g of crude 2-Amino-3-methoxypropanenitrile. Adjust solvent volumes accordingly for different scales.

Step 5.1: Dissolution

-

Place 5.0 g of the crude material into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 20 mL of isopropanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

-

Continue adding isopropanol portion-wise (1-2 mL at a time) until the solid completely dissolves. Causality Check: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield. An excess of solvent will keep more of the product dissolved at low temperatures.

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated charcoal. Re-heat to boiling for 5-10 minutes.

Step 5.2: (Optional) Hot Filtration This step is only necessary if insoluble impurities or activated charcoal are present.

-

Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Causality Check: This step must be performed quickly with heated glassware to prevent premature crystallization of the product on the funnel or filter paper.

Step 5.3: Crystallization

-

Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on a benchtop. Causality Check: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

-

If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

Step 5.4: Isolation and Washing

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.

-

Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

-

Wash the crystals with two small portions (5-10 mL each) of ice-cold hexanes (or the recrystallization solvent). Causality Check: The wash solvent must be cold to avoid dissolving the purified crystals. The purpose is solely to rinse away the impurity-laden mother liquor.

-

Keep the vacuum on for 10-15 minutes to pull air through the crystals and begin the drying process.

Step 5.5: Drying

-

Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

-

Break up the solid gently to increase the surface area for drying.

-

Dry the crystals to a constant weight. This can be done by air drying in the fume hood or, more efficiently, in a vacuum oven at a low temperature (e.g., 30-40 °C) to avoid melting the product.

Purity Assessment

A protocol must be a self-validating system. After drying, assess the purity of the recrystallized product.

-

Melting Point Analysis: Take a melting point of the purified solid. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material, which will be lower and broader.[2]

-

Spectroscopic Analysis: Acquire a ¹H NMR spectrum. The spectrum should show sharp peaks corresponding to 2-Amino-3-methoxypropanenitrile and a significant reduction or complete absence of impurity peaks. The absence of residual solvent peaks (isopropanol, hexanes) should also be confirmed.

Process Visualization and Summary

The entire recrystallization workflow can be visualized as a logical sequence of steps designed to separate the desired compound from its contaminants.

Caption: Workflow diagram of the recrystallization process.

Table 2: Key Experimental Parameters

| Parameter | Value / Condition | Purpose |

| Solvent System | Isopropanol / Hexanes | Primary solvent for dissolution and anti-solvent for washing/precipitation. |

| Dissolution Temp. | ~82 °C (Boiling Isopropanol) | To achieve maximum solubility of the target compound. |

| Crystallization Temp. | Room Temp., then 0-5 °C | To decrease solubility and induce crystallization for high recovery. |

| Purity Check | Melting Point, ¹H NMR | To validate the success of the purification. |

| Expected Recovery | 70-90% | Typical range; highly dependent on the purity of the crude material. |

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent; solution is cooling too quickly; solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly. Consider a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask or adding a seed crystal. |

| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; product has high solubility in cold solvent. | Re-process the mother liquor. Ensure wash solvent is ice-cold. Re-evaluate solvent choice for one with lower cold solubility. |

| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization, including the optional activated charcoal step (Step 5.1). |

References

-

Reddit. (2022). Purification of aminonitrile. r/Chempros. [Link]

- Google Patents. (1958).

-

Methylamine Supplier. Benzonitrile, 2-Amino-3-Methoxy- | Chemical Properties, Applications & Safety Data. [Link]

- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [https://pubs.acs.org/doi/10.1021/ol015593+

-

Valenti, E., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1634–1645. [Link]

-

PubChem. 2-amino-3-methoxy-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

-

Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. [Link]

- Google Patents. (1978). Resolution of aminonitriles. US4072698A.

-

PubChem. 2-Amino-3-hydroxy-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 110-67-8, 3-Methoxypropionitrile. [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]html)

Sources

Application Notes and Protocols for the Formation of Peptides via Reaction of Aminonitriles with Aminothiols

Introduction: A Paradigm Shift in Peptide Synthesis

The formation of the peptide bond is a cornerstone of biochemistry and a critical process in the synthesis of therapeutics and research tools. Traditional methods for peptide synthesis, while well-established, often contend with challenges related to protecting groups, harsh reaction conditions, and the inherent low reactivity of amino acids in aqueous environments.[1] A compelling alternative has emerged from studies of prebiotic chemistry: the reaction of aminonitriles with aminothiols to forge peptide linkages. This approach circumvents the use of thermodynamically stable amino acids, instead harnessing the intrinsic reactivity of energy-rich aminonitriles.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the synthesis of peptides using aminonitrile and aminothiol precursors. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and discuss the advantages and limitations of this innovative methodology. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure scientific rigor and reproducibility.

Scientific Foundation: The Chemistry of Aminonitrile-Aminothiol Ligation

The reaction between an α-aminonitrile and an aminothiol, such as cysteine or a synthetic equivalent, proceeds through a chemoselective pathway that culminates in the formation of a native peptide bond. This process is particularly significant as it is proposed to have been a key route to thiol-containing dipeptides on the primitive Earth.[3][4] The overall transformation can be understood through a two-step mechanism:

-

Thiazoline/Thiazolidine Formation: The reaction is initiated by the nucleophilic attack of the thiol group of the aminothiol onto the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization involving the amino group, leading to the formation of a five or six-membered heterocyclic intermediate, such as a thiazoline.[3][4] The formation of this ring is generally faster under basic conditions, which favors the deprotonation of the thiol to the more nucleophilic thiolate.[3]

-

Hydrolysis to the Dipeptide: The cyclic intermediate subsequently undergoes hydrolysis to yield the dipeptide.[3][4] This step is typically more rapid under acidic conditions, which likely involves protonation of the nitrogen atom within the ring, activating it for nucleophilic attack by water.[3]

A significant advancement in this field is the use of N-acylated aminonitriles. N-acylation serves a dual purpose: it activates the nitrile group towards nucleophilic attack and prevents undesirable side reactions, such as the formation of diketopiperazines, which can lead to peptide degradation.[1][5] Furthermore, recent studies have demonstrated that the use of the simple aminothiol, cysteamine, can facilitate the spontaneous formation of peptides from aminonitriles in water, offering a highly efficient and regioselective ligation strategy.[6][7]

Reaction Mechanism

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. Spontaneous Peptide Ligation Mediated by Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide ligation by chemoselective aminonitrile coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spontaneous Peptide Ligation Mediated by Cysteamine - UCL Discovery [discovery.ucl.ac.uk]

Application Note: Reductive N-Alkylation of Nitriles for Secondary Amine Synthesis

[1][2]

Scientific Foundation & Mechanism

The "Imine-Catch" Cascade

Unlike standard reductive amination where an aldehyde is the starting material, this protocol generates the reactive electrophile in situ. The reaction is a delicate balance of reaction rates.

-

Partial Reduction: The nitrile (

) is reduced on the catalyst surface to the intermediate aldimine ( -

Transimination (The "Catch"): In the presence of an external amine (

), the aldimine undergoes a condensation/exchange to form a substituted imine ( -

Final Reduction: This substituted imine is rapidly hydrogenated to the target secondary amine (

).

The Critical Competition: The intermediate aldimine (

Mechanistic Pathway Visualization

Figure 1: The competitive landscape of nitrile hydrogenation. Success depends on the condensation rate (Step 2) outpacing the direct reduction to primary amine.

Critical Process Parameters (CPPs)

To favor the "Target" pathway shown above, specific conditions must be met.

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Pt/C or Pd/C | Platinum (Pt) is often superior for stopping at the secondary amine stage compared to Palladium (Pd), which is more aggressive and may cause debenzylation or over-reduction. |

| H2 Pressure | 20 - 50 bar | High pressure is required to activate the nitrile triple bond. Low pressure (<5 bar) often results in stalled reactions or accumulation of intermediates. |

| Stoichiometry | 1.5 - 2.0 equiv. Amine | Excess external amine pushes the equilibrium of the condensation step (Aldimine |

| Solvent | Ethanol or THF | Protic solvents like Ethanol can assist in proton transfer steps, but anhydrous conditions are preferred to prevent hydrolysis of the imine to an aldehyde. |

| Additives | None (Neutral) | Unlike primary amine synthesis (where acid is added to stop condensation), here we want condensation. Avoid strong acids which protonate the external amine nucleophile. |

Detailed Experimental Protocol

Safety Pre-requisites

-

High Pressure: This reaction utilizes a hydrogenation autoclave.[2] Ensure the vessel is rated for the target pressure (50 bar).

-

Pyrophoric Catalysts: Dry Pd/C and Pt/C can ignite in air. Always handle wet or under an inert atmosphere (Argon/Nitrogen).

-

Toxic Gases: Ammonia is generated as a byproduct. Vent the autoclave into a scrubber or fume hood.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol Nitrile basis.

-

Catalyst Loading:

-

To a dry glass liner (fitting the autoclave), add 5% Pt/C (wet support, 50 wt% water) at a loading of 5-10 mol% relative to the nitrile.

-

Note: Weighing wet catalyst prevents pyrophoric hazards.

-

-

Reagent Addition:

-

Add the Nitrile (5.0 mmol, 1.0 equiv).

-

Add the Amine (7.5 - 10.0 mmol, 1.5 - 2.0 equiv).

-

Add Absolute Ethanol (20 mL). Concentration should be roughly 0.2 - 0.5 M.

-

-

Sealing and Purging (The "Inerting" Step):

-

Place the liner in the autoclave. Seal the reactor.

-

Purge 1: Pressurize with Nitrogen (10 bar), stir for 1 min, vent to 1 bar. Repeat 3 times. (Removes Oxygen).

-

Purge 2: Pressurize with Hydrogen (10 bar), stir for 1 min, vent to 1 bar. Repeat 2 times. (Saturates headspace).

-

-

Reaction:

-

Pressurize to 30 bar (435 psi) H2 .

-

Heat to 60°C - 80°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations between the gas (H2), solid (Cat), and liquid phases.

-

Run for 12 - 24 hours .

-

-

Workup:

-

Cool to room temperature.

-

Vent H2 carefully (Ammonia smell will be present).

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude residue typically contains the secondary amine and excess starting amine.

-